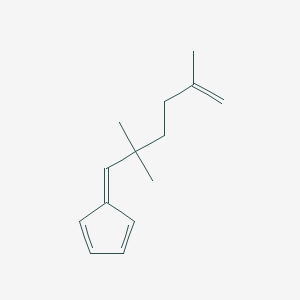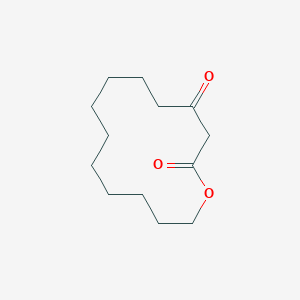
1-Oxacyclotetradecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxacyclotetradecane-2,4-dione is a chemical compound with a unique structure that includes a 14-membered ring containing an oxygen atom and two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxacyclotetradecane-2,4-dione typically involves cyclization reactions. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow chemistry. This allows for the efficient production of the compound in larger quantities while maintaining control over reaction conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-Oxacyclotetradecane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-Oxacyclotetradecane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-Oxacyclotetradecane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways.
類似化合物との比較
Similar Compounds
Erythromycin: A macrolide antibiotic with a similar ring structure but different functional groups.
Clarithromycin: Another macrolide antibiotic, structurally related to erythromycin but with additional modifications.
Uniqueness
1-Oxacyclotetradecane-2,4-dione is unique due to its specific ring size and the presence of two ketone groups. This distinguishes it from other compounds with similar ring structures but different functional groups, leading to distinct chemical and biological properties.
特性
| 85920-71-4 | |
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
oxacyclotetradecane-2,4-dione |
InChI |
InChI=1S/C13H22O3/c14-12-9-7-5-3-1-2-4-6-8-10-16-13(15)11-12/h1-11H2 |
InChIキー |
DSMOQRAVYHIRLL-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCOC(=O)CC(=O)CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)

![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/no-structure.png)
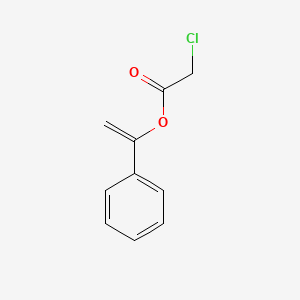
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
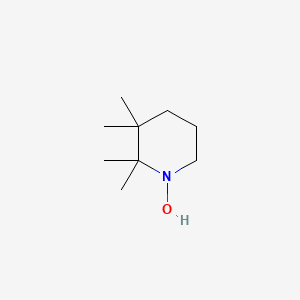
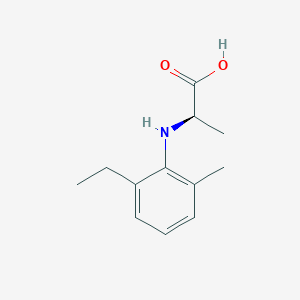
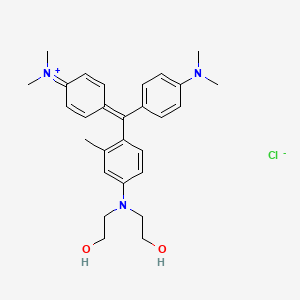
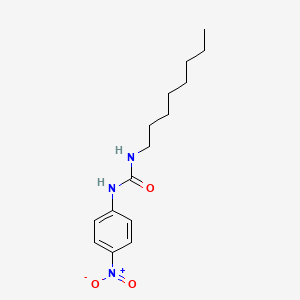
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
